molecular formula C21H17FN6O2S B2745668 N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-93-6

N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2745668
M. Wt: 436.47
InChI Key: RAWOHFFLOAPPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally similar to the query compound, has been developed as selective ligands for the translocator protein (18 kDa). One such compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging with positron emission tomography (PET) (Dollé et al., 2008).

Affinity Towards Adenosine Receptors

Derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have been studied for their affinity towards A1 and A2A adenosine receptors. Variations in the substituent, particularly the introduction of a fluorine atom on the benzyl group, demonstrated high affinity, especially in the ortho position, indicating potential applications in receptor-targeted therapies (Betti et al., 1999).

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety, related to the query structure, have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies open avenues for developing novel insecticides based on the structural framework of triazolopyrimidines (Fadda et al., 2017).

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These studies contribute to the field of synthetic organic chemistry by providing methods to create complex heterocyclic structures that could have various biological applications (Hassneen & Abdallah, 2003).

Amplification of Phleomycin Effects

Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been synthesized and shown to act as amplifiers of phleomycin against E. coli. This highlights the potential of triazolopyrimidines in enhancing antibiotic efficacy (Brown et al., 1978).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)15-4-8-17(9-5-15)25-18(30)11-31-21-19-20(23-12-24-21)28(27-26-19)10-14-2-6-16(22)7-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOHFFLOAPPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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